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molecular formula C19H27NO3S B8527377 Methyl 3-{5-methoxy-3-[(2-methyl-2-propanyl)sulfanyl]-1H-indol-2-yl}-2,2-dimethylpropanoate

Methyl 3-{5-methoxy-3-[(2-methyl-2-propanyl)sulfanyl]-1H-indol-2-yl}-2,2-dimethylpropanoate

Cat. No. B8527377
M. Wt: 349.5 g/mol
InChI Key: FSNRSSXPJSHKHJ-UHFFFAOYSA-N
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Patent
US05204344

Procedure details

A mixture containing 4-methoxyphenyl hydrazine . HCl (70.66 g, 0.405 mol) and methyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate (99.54 g, 0.405 mol) in tBuOH (400 ml) was heated at a gentle reflux for 48 hours. The mixture was allowed to cool to RT and the precipitated NH4Cl was removed by filtration. The residue was concentrated and fractionated on a plug of silica using EtOAc/hexane (1:3) as eluent. Evaporation of the appropriate fraction gave an orange-brown solid which was crystallized from EtOH (100 ml). Yield from two crops afforded 55.6g of the title compound.
Quantity
70.66 g
Type
reactant
Reaction Step One
Name
methyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate
Quantity
99.54 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.Cl.[C:12]([S:16][CH2:17][C:18](=O)[CH2:19][C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])([CH3:15])([CH3:14])[CH3:13]>CC(O)(C)C>[C:12]([S:16][C:17]1[C:7]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:8]=2)[NH:9][C:18]=1[CH2:19][C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])([CH3:15])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
70.66 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN.Cl
Name
methyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate
Quantity
99.54 g
Type
reactant
Smiles
C(C)(C)(C)SCC(CC(C(=O)OC)(C)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the precipitated NH4Cl was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
CUSTOM
Type
CUSTOM
Details
Evaporation of the appropriate fraction
CUSTOM
Type
CUSTOM
Details
gave an orange-brown solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from EtOH (100 ml)
CUSTOM
Type
CUSTOM
Details
Yield from two crops

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)SC1=C(NC2=CC=C(C=C12)OC)CC(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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